Heptanoyl chloride

Catalog No.
S749023
CAS No.
2528-61-2
M.F
C7H13ClO
M. Wt
148.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptanoyl chloride

CAS Number

2528-61-2

Product Name

Heptanoyl chloride

IUPAC Name

heptanoyl chloride

Molecular Formula

C7H13ClO

Molecular Weight

148.63 g/mol

InChI

InChI=1S/C7H13ClO/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3

InChI Key

UCVODTZQZHMTPN-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)Cl

Synonyms

Enanthoyl Chloride; Enanthyl Chloride; Heptanoic Acid Chloride; n-Heptanoyl Chloride

Canonical SMILES

CCCCCCC(=O)Cl

Heptanoyl chloride, also known as n-Heptanoyl chloride or Enanthoyl chloride, is a seven-carbon acyl chloride with the chemical formula C7H13ClO\text{C}_7\text{H}_{13}\text{ClO} and a molecular weight of approximately 148.63 g/mol . This compound features a straight-chain structure, making it a significant reagent in organic synthesis. It is colorless to pale yellow in appearance and has a pungent odor characteristic of acyl chlorides. Heptanoyl chloride is highly reactive, particularly with water and alcohols, leading to the formation of corresponding carboxylic acids and esters .

Heptanoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It poses various safety hazards:

  • Skin and eye contact: Can cause severe irritation, burns, and permanent eye damage [].
  • Inhalation: Can irritate the respiratory tract and cause coughing, difficulty breathing, and pulmonary edema [].
  • Ingestion: Can be fatal if swallowed [].

Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling heptanoyl chloride [].
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place away from moisture and incompatible chemicals [].

Organic Synthesis

Heptanoyl chloride is a valuable reagent in organic synthesis, particularly for the acylation of various organic compounds. Acylation refers to the introduction of an acyl group (RCO-) into a molecule. Heptanoyl chloride can react with a variety of nucleophiles, including:

  • Alcohols: This reaction yields esters, which are commonly used as fragrances, flavors, and solvents .
  • Amines: This reaction forms amides, which are important functional groups in many pharmaceuticals and polymers .
  • Carboxylic acids: This reaction leads to the formation of acid anhydrides, which are highly reactive intermediates used in various organic syntheses .

The specific reaction conditions employed depend on the desired product and the reactivity of the nucleophile.

Research in Material Science

Heptanoyl chloride can be used as a precursor for the synthesis of various functional materials:

  • Polymers: Heptanoyl chloride can be incorporated into polymer chains to introduce specific functionalities, such as hydrophobicity (water-repelling) or specific binding properties .
  • Surfaces: Heptanoyl chloride can be used to modify the surface properties of materials, such as metals or ceramics, to improve their adhesion, wettability, or corrosion resistance .

These applications are still under active research and development, with researchers exploring the potential of heptanoyl chloride in creating novel materials with desired properties.

Research in Bioconjugation

Heptanoyl chloride can be used to label biomolecules, such as proteins or antibodies, with a heptanoyl group. This labeling technique is valuable in various research applications, including:

  • Immunoassays: Heptanoyl-labeled biomolecules can be used in immunoassays, which are analytical techniques used to detect and measure specific molecules in biological samples .
  • Drug delivery: Heptanoyl-labeled biomolecules can be used in drug delivery research to study their targeting and uptake by specific cells or tissues .
Typical of acyl chlorides:

  • Hydrolysis: When reacted with water, it hydrolyzes to form heptanoic acid and hydrochloric acid:
    C7H13ClO+H2OC7H14O2+HCl\text{C}_7\text{H}_{13}\text{ClO}+\text{H}_2\text{O}\rightarrow \text{C}_7\text{H}_{14}\text{O}_2+\text{HCl}
  • Esterification: It reacts with alcohols to produce esters:
    C7H13ClO+R OHC7H13O2R+HCl\text{C}_7\text{H}_{13}\text{ClO}+\text{R OH}\rightarrow \text{C}_7\text{H}_{13}\text{O}_2\text{R}+\text{HCl}
  • Amidation: Heptanoyl chloride can react with amines to form amides:
    C7H13ClO+R NH2C7H13N+HCl\text{C}_7\text{H}_{13}\text{ClO}+\text{R NH}_2\rightarrow \text{C}_7\text{H}_{13}\text{N}+\text{HCl}

These reactions highlight its utility in synthesizing various organic compounds.

Heptanoyl chloride can be synthesized through several methods:

  • Reaction of Heptanoic Acid with Thionyl Chloride:
    This method involves treating heptanoic acid with thionyl chloride, resulting in the formation of heptanoyl chloride and the byproducts sulfur dioxide and hydrochloric acid:
    C7H14O2+SOCl2C7H13ClO+SO2+HCl\text{C}_7\text{H}_{14}\text{O}_2+\text{SOCl}_2\rightarrow \text{C}_7\text{H}_{13}\text{ClO}+\text{SO}_2+\text{HCl}
  • Phosphorus Oxychloride Method:
    Heptanoic acid can also be converted into heptanoyl chloride using phosphorus oxychloride as a chlorinating agent.
  • Direct Chlorination:
    Although less common, direct chlorination of heptane under specific conditions can yield heptanoyl chloride.

Heptanoyl chloride is primarily used in organic synthesis as a reagent for:

  • Synthesis of Esters: It serves as an acylating agent for the preparation of esters from alcohols.
  • Synthesis of Amides: It is utilized in the formation of amides from amines.
  • Chemical Intermediates: Heptanoyl chloride acts as an intermediate in the production of pharmaceuticals and agrochemicals.

Its reactivity makes it valuable in laboratories for synthesizing various organic compounds.

Heptanoyl chloride belongs to a class of acyl chlorides that includes other straight-chain acyl chlorides. Here are some comparable compounds:

Compound NameFormulaMolecular WeightUnique Features
Hexanoyl ChlorideC6H11ClO130.61 g/molOne carbon shorter than heptanoyl chloride
Octanoyl ChlorideC8H15ClO162.63 g/molOne carbon longer; used similarly in organic synthesis
Nonanoyl ChlorideC9H17ClO176.69 g/molTwo carbons longer; exhibits similar reactivity

Uniqueness: Heptanoyl chloride's seven-carbon chain provides a balance between reactivity and sterics that makes it particularly useful for specific synthetic applications where medium-chain fatty acids are required.

XLogP3

3.5

Boiling Point

145.0 °C

Melting Point

-83.8 °C

GHS Hazard Statements

Aggregated GHS information provided by 135 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (64.44%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (62.22%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (94.81%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.45 mmHg

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

2528-61-2

Wikipedia

Heptanoyl chloride

General Manufacturing Information

Heptanoyl chloride: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types